

(R)-1-(4-Fluorophenyl)ethylamine hydrochloride chemical properties

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Compound of Interest

Compound Name: (R)-1-(4-Fluorophenyl)ethylamine hydrochloride

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Technical Guide: (R)-1-(4-Fluorophenyl)ethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **(R)-1-(4-Fluorophenyl)ethylamine hydrochloride**, a key chiral building block in pharmaceutical synthesis. This document includes tabulated physicochemical data, detailed experimental protocols for its synthesis and analysis, and visualizations of relevant chemical workflows.

Chemical and Physical Properties

(R)-1-(4-Fluorophenyl)ethylamine hydrochloride is the salt form of the chiral amine (R)-1-(4-Fluorophenyl)ethylamine. The hydrochloride form often provides improved stability and handling characteristics compared to the free base. While specific experimental data for the hydrochloride salt is not consistently available in public literature, the properties of the well-characterized free base are provided for reference.

Table 1: Physicochemical Properties of (R)-1-(4-Fluorophenyl)ethylamine and its Hydrochloride Salt

Property	(R)-1-(4-Fluorophenyl)ethylamine Hydrochloride	(R)-1-(4-Fluorophenyl)ethylamine (Free Base)
IUPAC Name	(1R)-1-(4-fluorophenyl)ethan-1-aminium chloride	(1R)-1-(4-fluorophenyl)ethan-1-amine
Synonyms	(R)-(+)-1-(4-Fluorophenyl)ethylamine HCl	(+)-1-(4-Fluorophenyl)ethylamine
CAS Number	321318-42-7[1][2]	374898-01-8[3][4]
Molecular Formula	C ₈ H ₁₁ ClFN[2]	C ₈ H ₁₀ FN[3][4]
Molecular Weight	175.63 g/mol [2]	139.17 g/mol [3][4]
Appearance	White to off-white solid	Clear liquid or solid
Melting Point	Data not available	-30 °C[5]
Boiling Point	Data not available	76 °C at 22 mmHg[5]
Solubility	Data not available	Sparingly soluble in water (0.0015 g/L at 25°C)[3]
Storage	Room temperature, under inert atmosphere[1]	Room temperature, sealed in dry, keep in dark place[4]

Spectral Data

Detailed spectral data for **(R)-1-(4-Fluorophenyl)ethylamine hydrochloride** are not readily available in peer-reviewed literature. Spectroscopic analysis (¹H NMR, ¹³C NMR, FT-IR, MS) is essential for structure confirmation and purity assessment. Researchers should perform these analyses on their synthesized or procured material. For reference, typical spectral characteristics of similar aromatic amines are described in various spectroscopic databases.

Experimental Protocols

The synthesis of enantiomerically pure (R)-1-(4-Fluorophenyl)ethylamine typically involves the resolution of the racemic mixture. The resulting free base can then be converted to the hydrochloride salt.

Synthesis via Optical Resolution of Racemic 1-(4-Fluorophenyl)ethylamine

This protocol is adapted from a patented method for the industrial-scale resolution of the racemic amine using a chiral resolving agent.

Methodology:

- **Diastereomeric Salt Formation:** A racemic mixture of 1-(4-fluorophenyl)ethylamine is treated with a chiral resolving agent, such as L-(-)-malic acid, in a suitable solvent. This reaction forms a mixture of two diastereomeric salts.
- **Fractional Crystallization:** Due to different physical properties, one diastereomeric salt will have lower solubility in the chosen solvent system. This allows for its selective crystallization from the solution upon cooling or concentration. For example, the salt formed between the (R)-amine and L-(-)-malic acid may preferentially crystallize.
- **Isolation:** The crystallized diastereomeric salt is isolated by filtration.
- **Liberation of the Free Amine:** The isolated, enantiomerically enriched salt is then treated with a base (e.g., sodium hydroxide solution) to neutralize the chiral acid and liberate the free (R)-1-(4-fluorophenyl)ethylamine.
- **Extraction:** The free amine is extracted from the aqueous solution using an organic solvent (e.g., ethyl acetate).
- **Purification:** The organic extract is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the purified (R)-1-(4-fluorophenyl)ethylamine.

Conversion to Hydrochloride Salt

This is a general procedure for the formation of a hydrochloride salt from a free amine.

Methodology:

- Dissolution: The purified (R)-1-(4-Fluorophenyl)ethylamine free base is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.
- Acidification: A solution of hydrogen chloride (HCl) in the same solvent (or gaseous HCl) is added dropwise to the stirred amine solution.
- Precipitation: The hydrochloride salt, being insoluble in the nonpolar solvent, will precipitate out of the solution.
- Isolation and Purification: The precipitate is collected by vacuum filtration, washed with a small amount of the cold solvent to remove any unreacted starting material, and then dried under vacuum to yield **(R)-1-(4-Fluorophenyl)ethylamine hydrochloride** as a solid. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification.

Chiral HPLC Analysis

The enantiomeric purity of (R)-1-(4-Fluorophenyl)ethylamine should be determined using chiral High-Performance Liquid Chromatography (HPLC).

General Methodology:

- Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often effective for separating chiral amines.
- Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane and an alcohol like isopropanol or ethanol, is commonly used. A small amount of an amine modifier (e.g., diethylamine) is often added to the mobile phase to improve peak shape and resolution.
- Sample Preparation: The amine sample is dissolved in the mobile phase or a compatible solvent. For amines lacking a strong chromophore, pre-column derivatization with an agent like 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) can be employed to enhance UV or fluorescence detection.
- Analysis: The sample is injected onto the chiral column, and the separation of the enantiomers is monitored by a UV or fluorescence detector. The enantiomeric excess (% ee)

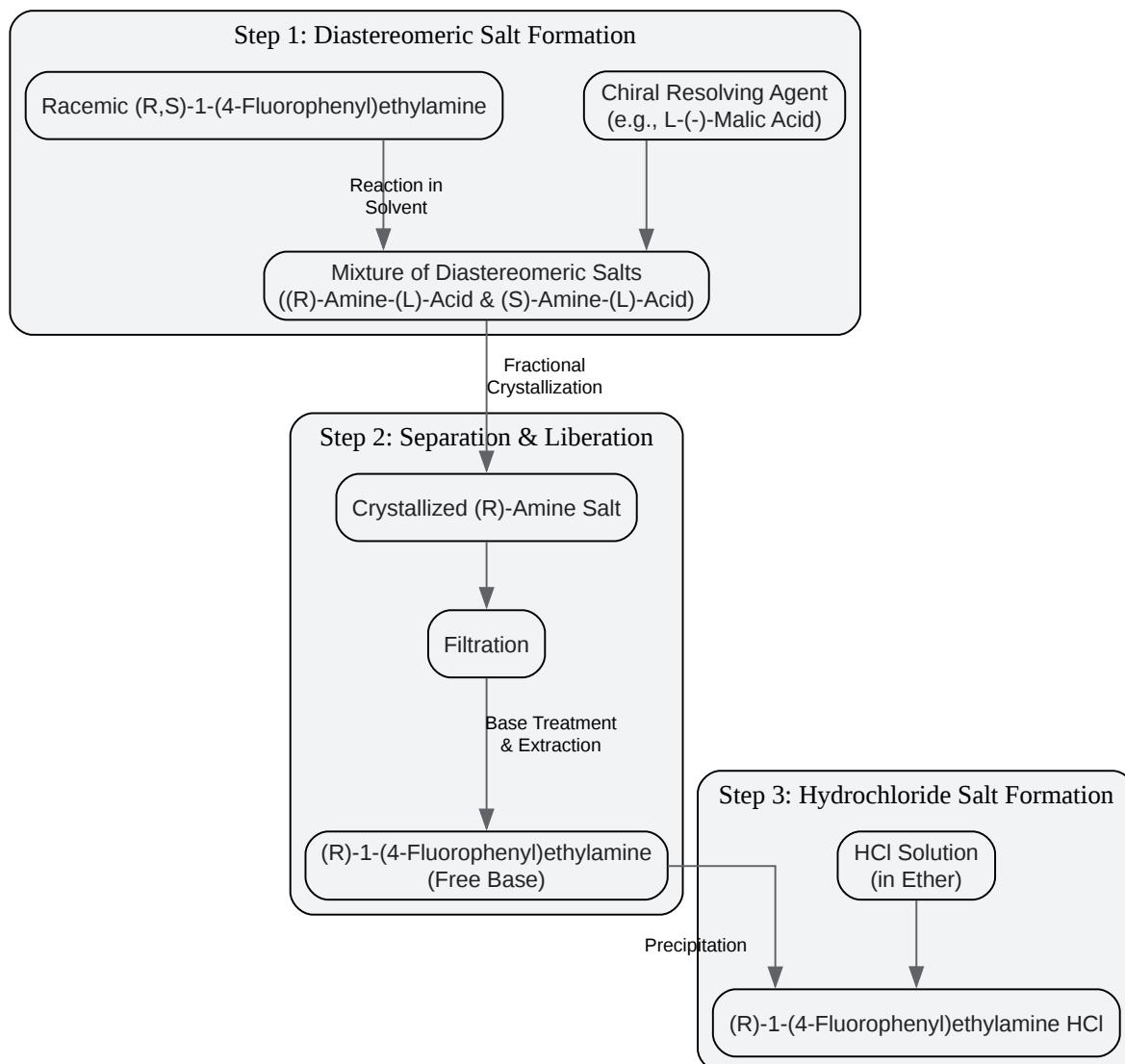
is calculated from the peak areas of the two enantiomers.

Applications in Synthesis

(R)-1-(4-Fluorophenyl)ethylamine is a valuable chiral building block for the asymmetric synthesis of pharmaceutically active compounds. Its primary amine and chiral center make it a key component in constructing more complex molecular architectures.

Workflow for Chiral Resolution and Salt Formation

The following diagram illustrates the general workflow for obtaining **(R)-1-(4-Fluorophenyl)ethylamine hydrochloride** from its racemic mixture.

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Caption: General workflow for the chiral resolution and subsequent hydrochloride salt formation.

Safety and Handling

(R)-1-(4-Fluorophenyl)ethylamine hydrochloride should be handled in a well-ventilated area by personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier. Store the compound in a tightly sealed container in a dry and cool place, preferably under an inert atmosphere.

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